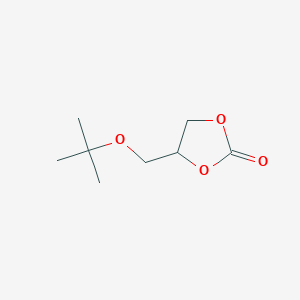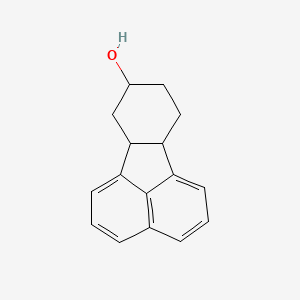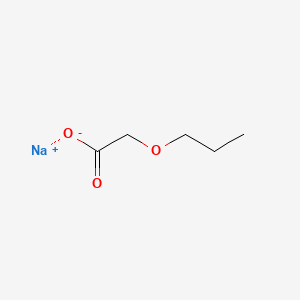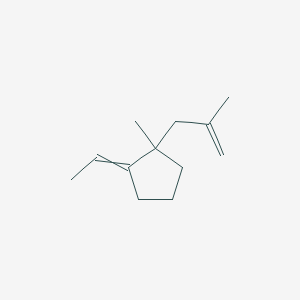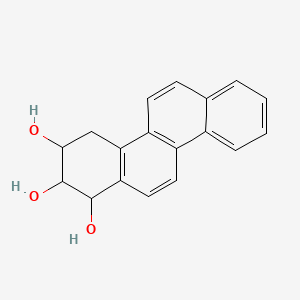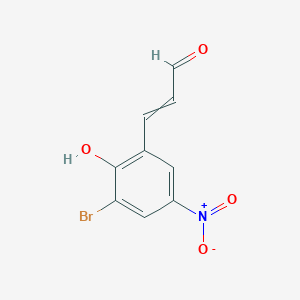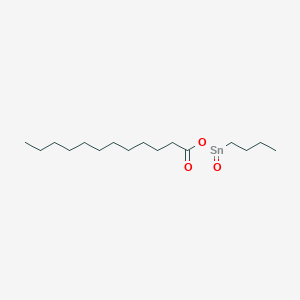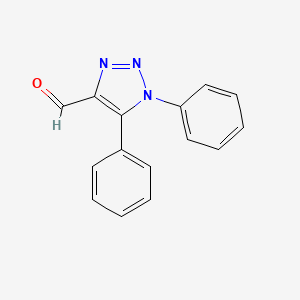
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring substituted with phenyl groups at positions 1 and 5, and an aldehyde group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The synthesis typically begins with the formation of the triazole ring via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through the oxidation of a hydroxymethyl group or the formylation of a triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques such as continuous flow synthesis. This method allows for the efficient and high-yield production of the compound by optimizing reaction conditions and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 1,5-Diphenyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1,5-Diphenyl-1h-1,2,3-triazole-4-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
1,5-Diphenyl-1h-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-1h-1,2,3-triazole-4-carbaldehyde: Lacks the second phenyl group, which may affect its reactivity and applications.
1-(4-Chlorophenyl)-1h-1,2,3-triazole-4-carbaldehyde: Contains a chlorine substituent, which can influence its chemical properties and biological activity.
1,5-Diphenyl-1h-1,2,3-triazol-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenyl and aldehyde groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
79866-78-7 |
|---|---|
Fórmula molecular |
C15H11N3O |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
1,5-diphenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C15H11N3O/c19-11-14-15(12-7-3-1-4-8-12)18(17-16-14)13-9-5-2-6-10-13/h1-11H |
Clave InChI |
DTEDBAVDZJBNOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


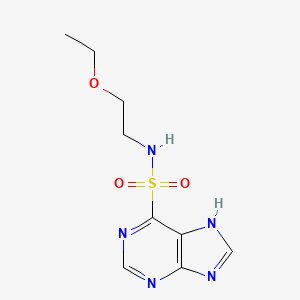

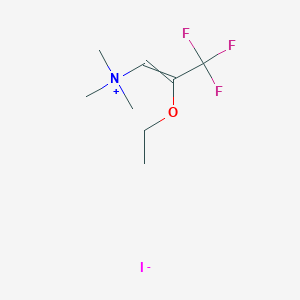
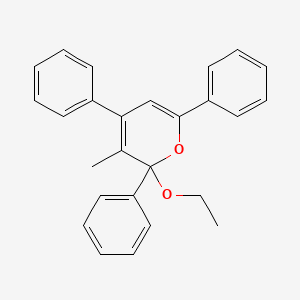
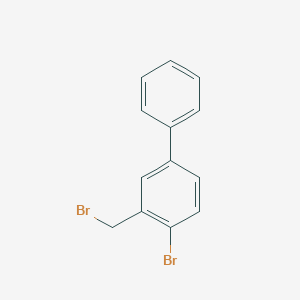
![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
